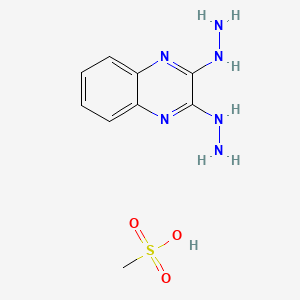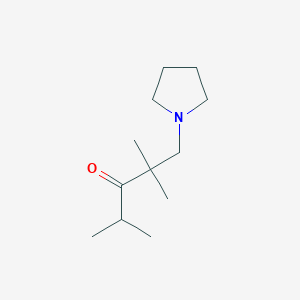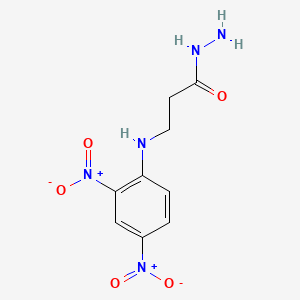
4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine is a heterocyclic compound belonging to the triazine family. Triazines are nitrogen-containing aromatic compounds with a six-membered ring structure. This particular compound is characterized by the presence of two methyl groups at positions 4 and 6, and a keto group at position 2. The unique structure of this compound makes it an interesting subject for various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-azidocyclopropenes with thermal rearrangement can yield triazine derivatives . Another method involves the condensation of 1,2-dicarbonyl compounds with amidrazones .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction environments, such as controlled temperature and pressure, is crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in different derivatives.
Substitution: Nucleophilic aromatic substitution is a common reaction for triazines, where nucleophiles replace substituents on the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can react with triazines under basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce hydroxylated derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. Its aromatic structure allows it to interact with nucleophilic sites on proteins and other biomolecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Melamine (2,4,6-triamino-1,3,5-triazine): Known for its use in resins and plastics.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine): Used in the production of reactive dyes.
Guanamines: Similar to melamine but with one amino group replaced by an organic group.
Uniqueness: 4,6-Dimethyl-2-oxo-1,2lambda~5~,3-triazine stands out due to its specific substitution pattern and the presence of a keto group, which imparts unique chemical properties and reactivity compared to other triazines .
Eigenschaften
CAS-Nummer |
77202-16-5 |
|---|---|
Molekularformel |
C5H7N3O |
Molekulargewicht |
125.13 g/mol |
IUPAC-Name |
4,6-dimethyl-2-oxidotriazin-2-ium |
InChI |
InChI=1S/C5H7N3O/c1-4-3-5(2)7-8(9)6-4/h3H,1-2H3 |
InChI-Schlüssel |
JFEFNFNZCUXQGT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=N[N+](=N1)[O-])C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















